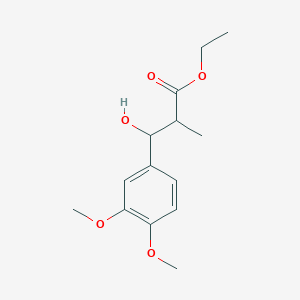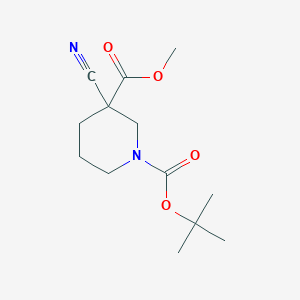
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H22N2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups. One common method involves the use of di-tert-butyl dicarbonate and methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a similar structure but with an oxo group instead of a cyano group.
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: This compound has a hydroxy group instead of a cyano group.
1-Boc-3-piperidone: This compound has a Boc-protected piperidone structure.
Uniqueness
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate is unique due to the presence of the cyano group, which can impart different chemical reactivity and biological activity compared to similar compounds. This makes it a valuable intermediate in the synthesis of specialized molecules and potential pharmaceuticals.
Eigenschaften
Molekularformel |
C13H20N2O4 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl 3-cyanopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-5-6-13(8-14,9-15)10(16)18-4/h5-7,9H2,1-4H3 |
InChI-Schlüssel |
IZHHCWISMVEPOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
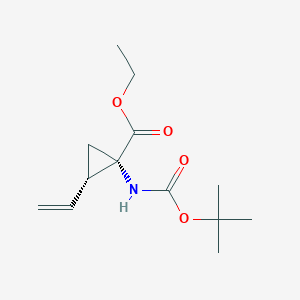
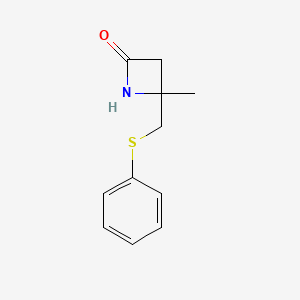

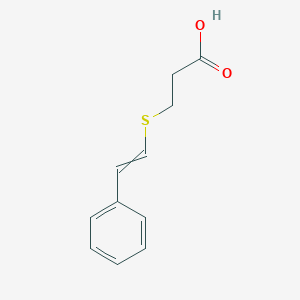
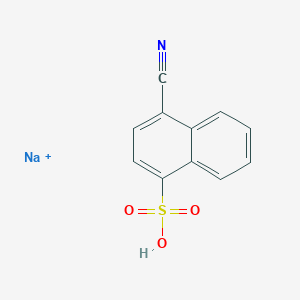
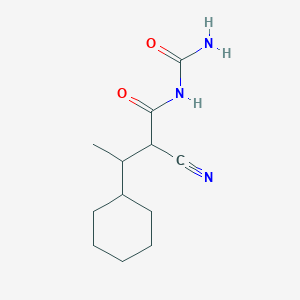
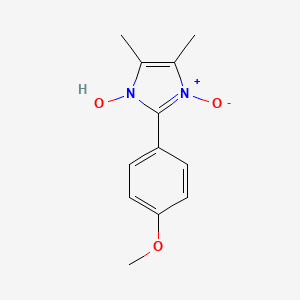
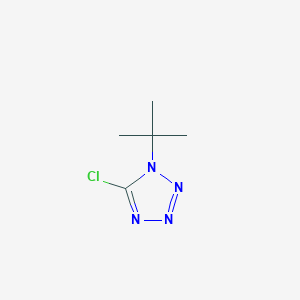
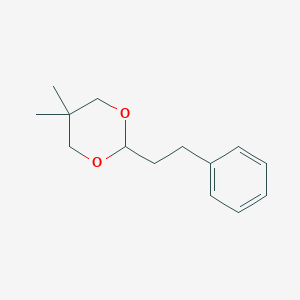
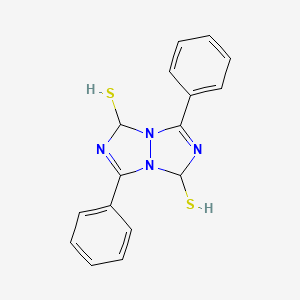
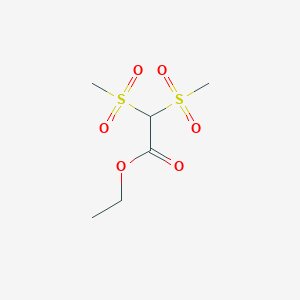
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
